1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound characterized by its imidazo[4,5-c]pyridine structure, which is a fused bicyclic system containing nitrogen atoms. This compound is part of a broader class of imidazopyridines known for their diverse biological activities, including potential applications in medicinal chemistry. The compound's unique structure allows it to interact with various biological targets, making it significant in pharmaceutical research.
The compound is identified by the Chemical Abstracts Service number 6811-77-4 and has been referenced in various scientific literature and patents focusing on its synthesis and biological properties. It is also recognized under different synonyms in chemical databases, indicating its relevance in both academic and industrial contexts .
The synthesis of 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-amine can be achieved through several methods. One common approach involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted conditions. This method enhances reaction efficiency and yields .
The reaction typically requires specific catalysts and controlled temperatures to optimize yields. For instance, lithium bromide has been successfully used as a catalyst for solvent-free condensation reactions to produce imidazopyridines . The process may involve multiple steps including the formation of intermediates that are further transformed into the target compound through cyclization or substitution reactions.
The molecular formula for 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-amine is , with a molecular weight of approximately 192.22 g/mol. The structure consists of an imidazole ring fused to a pyridine ring, with an isopropyl group attached at the nitrogen position .
The InChI key for this compound is UHUHBFMZVCOEOV-UHFFFAOYSA-N, which provides a unique identifier for database searches. Its structural representation can be depicted using SMILES notation as follows: CC(C)n1c(nc2ccn(c2)n1)cc(c2)cc2.
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-amine participates in various chemical reactions that leverage its nucleophilic properties. Common reactions include electrophilic substitutions and nucleophilic attacks on electrophiles such as halogenated compounds or carbonyls .
The compound can undergo functionalization at different positions on the imidazo or pyridine rings, allowing for the development of derivatives with enhanced biological activities. Reaction conditions such as temperature and solvent choice significantly influence product outcomes.
The mechanism of action for compounds like 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-amine often involves modulation of specific biochemical pathways. For example, these compounds have been shown to act as positive allosteric modulators of certain receptors, influencing cellular signaling pathways critical in inflammation and cancer progression .
Research indicates that imidazopyridines can affect transcription factors involved in oxidative stress responses, thus providing insights into their therapeutic potential against conditions such as obesity-related inflammation .
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-amine has garnered interest for its potential applications in medicinal chemistry. Its derivatives are being explored for use as antiviral agents and immunomodulators capable of inducing interferon biosynthesis . Furthermore, ongoing research highlights its role in developing therapeutics targeting cancer and inflammatory diseases due to its ability to modulate key cellular pathways .
Fragment-based screening and structure-guided scaffold morphing represent pivotal strategies for developing the imidazo[4,5-c]pyridine core of 1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-amine. Initial fragment hits identified through biophysical screening—typically low-micromolar pyrazolopyridine CHK1 inhibitors—undergo systematic structural evolution to enhance target affinity and selectivity. The morphing process exploits structural insights from CHK1-inhibitor complexes, particularly interactions with polar residues (Asn59, Glu55) and water networks in the enzyme's interior pocket [1].
Structure-activity relationship (SAR) analysis reveals that scaffold transitions from bicyclic pyrazolopyridines to tricyclic systems (e.g., pyrimido[2,3-b]azaindoles) improve ligand efficiency by enabling optimal vector alignment toward the hydrophobic pocket. Subsequent morphing to imidazo[4,5-c]pyridines incorporates hydrogen-bond acceptors that mimic ATP's interactions with the kinase hinge region (Val2240 backbone). Computational docking studies confirm that the imidazo[4,5-c]pyridine scaffold adopts a "horseshoe" orientation analogous to dactolisib in mTOR complexes, facilitating critical H-bonds while maintaining metabolic stability [1] [3].
Table 1: Scaffold Morphing Evolution for Imidazo[4,5-c]pyridine Core
| Scaffold Generation | Key Structural Features | Ligand Efficiency (kcal mol⁻¹ non-H atom⁻¹) |
|---|---|---|
| Pyrazolopyridine (Initial) | Ethyl ester, aminomethyl morpholine | 0.38 |
| Pyrimido[2,3-b]azaindole | Tricyclic core, nitrile group | 0.27–0.40 |
| N-(Pyrazin-2-yl)pyrimidin-4-amine | Bidentate H-bond donors | 0.43–0.47 |
| Imidazo[4,5-c]pyridine (Target) | Iso-propyl substitution, C4-amine | 0.43–0.45 |
The imidazo[4,5-c]pyridine core is efficiently constructed via annulation reactions between functionalized 2-aminopyridines and carbonyl equivalents. A nickel(II)-bromide-catalyzed cyclization using sulfoxonium ylides as non-diazocarbonyl precursors provides enhanced safety and functional group tolerance. Optimized conditions (THF, 80°C, 18h) couple 2-aminopyridine with sulfoxonium ylide 2a to form 2-phenylimidazo[1,2-a]pyridine in 89% yield, with the isopropyl variant achieved using 1-(propan-2-yl)-substituted precursors [2].
Alternative cyclization routes include:
Critical to C4-amine installation is regioselective nitration/reduction or direct amination at the 4-position prior to N1-alkylation, as confirmed by NMR studies of intermediate isomers.
Table 2: Cyclization Methods for Imidazo[4,5-c]pyridine Synthesis
| Method | Catalyst/Solvent | Yield Range | Key Advantage |
|---|---|---|---|
| NiBr₂-Catalyzed | NiBr₂, THF | 75–89% | Avoids toxic diazo compounds |
| Microwave-Assisted | None, solvent-free | 80–92% | Reaction time <20 min |
| Electrochemical | Constant current (10 mA), MeCN | 68–75% | No metal catalyst required |
| Heck-Oxidative Amination | Pd(OAc)₂, DMF | 70–85% | Tandem C–C/C–N bond formation |
Palladium-catalyzed cross-coupling dominates late-stage functionalization of the imidazo[4,5-c]pyridine core. Aminocarbonylation of 2-iodoimidazo[4,5-c]pyridines under 5 bar CO pressure with Pd(PPh₃)₄ catalyst introduces carboxamide groups at C2 with 91% regioselectivity. Solvent screening identifies dioxane as optimal for suppressing diarylketone byproducts (<5%) [10].
For N1-alkylation, copper-mediated C–N coupling enables direct introduction of the isopropyl group using isopropyl bromide and K₂CO₃ in DMF (70°C, 12h). Ligand screening reveals that 1,10-phenanthroline enhances regioselectivity for N1 over N3 alkylation by a 9:1 ratio, attributed to steric hindrance at the coordination site [6]. Suzuki-Miyaura coupling at C7 requires transient protection of the C4-amine as an isobutyryl amide to prevent boronic acid transmetalation interference. Deprotection with NH₃/MeOH restores the amine quantitatively [5].
The prochiral center at the N1-isopropyl group necessitates enantioselective synthesis for chiral variants. Kinetic resolution using immobilized Burkholderia cepacia lipase (PS-IM) achieves 98% ee for (R)-1-(propan-2-yl) isomers in toluene at 40°C. Computer-aided pattern analysis (C@PA) identifies that (S)-configuration enhances kinase inhibition selectivity by 3-fold for CHK1 over CHK2, attributed to differential van der Waals contacts with Leu15 in CHK2's hydrophobic pocket [1] [7].
For amidine substitutions at C4, stereoselective imine formation followed by ZnCl₂-catalyzed cyclization controls configuration at C4a. Molecular dynamics simulations indicate the (R)-amidine diastereomer improves DNA-PK inhibition (IC₅₀ = 29 nM) by forming a salt bridge with Asp3922, whereas the (S)-isomer exhibits 10-fold reduced potency [3] [7].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: